molecular formula C7H5F4NO3S B13515400 2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide

2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13515400
M. Wt: 259.18 g/mol
InChI Key: IJICNWHIIKZDFR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H5F4NO3S It is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluoro-4-nitrobenzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Sulfonation: The amine group is sulfonated using reagents such as chlorosulfonic acid to form the sulfonamide.

    Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors. Its structural features allow it to bind selectively to biological targets, which is crucial for developing drugs with high efficacy and low side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzenesulfonamide
  • 2-Fluoro-4-chlorobenzenesulfonamide
  • 2-Fluoro-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and material science.

Properties

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.18 g/mol

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5F4NO3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H2,12,13,14)

InChI Key

IJICNWHIIKZDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)N

Origin of Product

United States

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